

Application of Cyclo(D-Trp-Tyr)-Containing Peptides in PET Imaging

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Compound of Interest

Compound Name: Cyclo(D-Trp-Tyr)

Cat. No.: B15597867

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Application Notes for Researchers, Scientists, and Drug Development Professionals

Introduction:

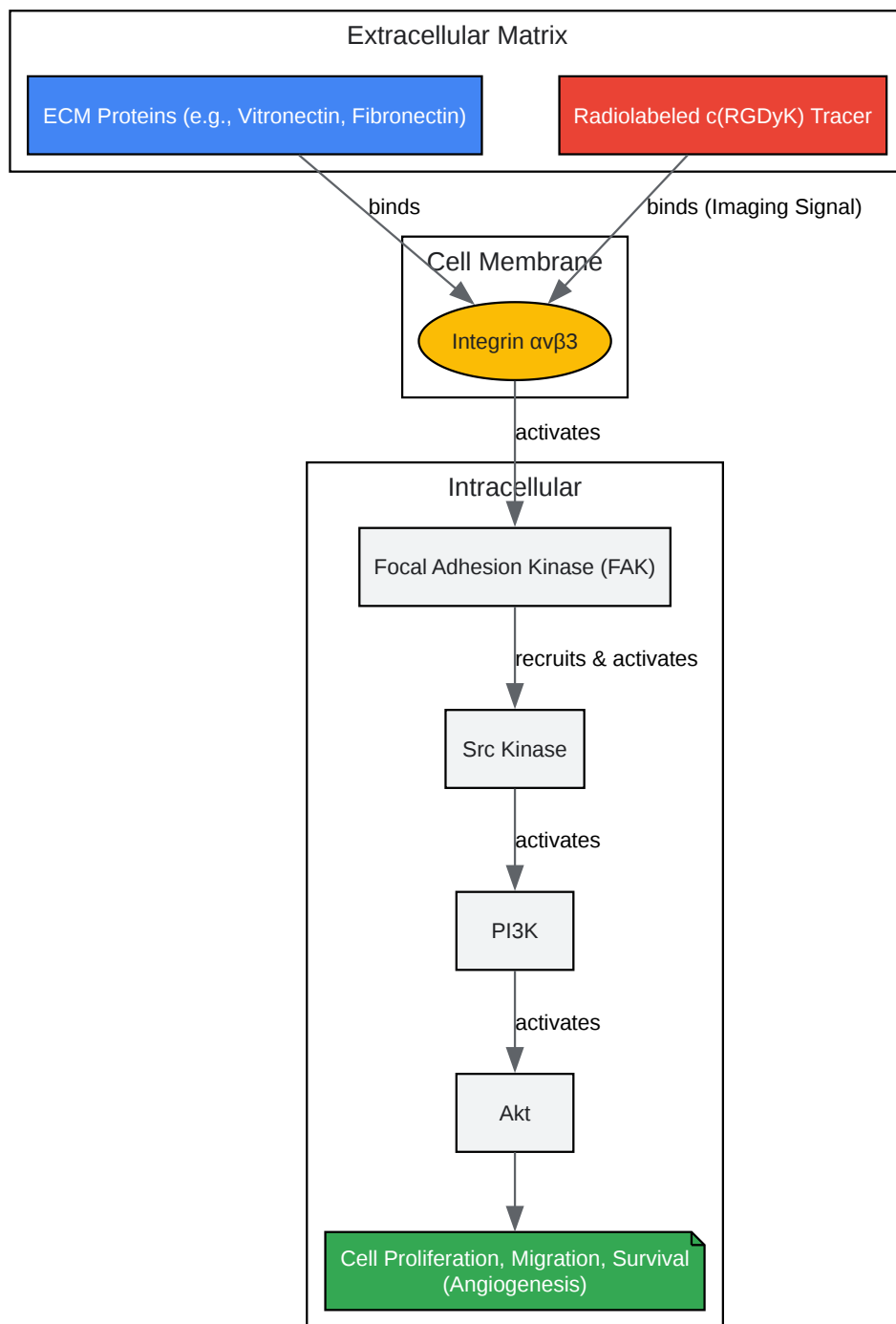
Cyclic peptides containing the Arginine-Glycine-Aspartic acid (RGD) motif are pivotal in the development of radiotracers for Positron Emission Tomography (PET) imaging. Specifically, those incorporating a D-Tyrosine residue, such as Cyclo(Arg-Gly-Asp-D-Tyr-Lys) or c(RGDyK), have demonstrated significant promise in the non-invasive visualization and quantification of integrin $\alpha\beta3$ expression. Integrin $\alpha\beta3$ is a transmembrane glycoprotein that plays a crucial role in tumor angiogenesis and metastasis, making it an excellent biomarker for cancer imaging and monitoring response to anti-angiogenic therapies.[1][2][3][4] The inclusion of D-Tyrosine in the cyclic peptide structure has been shown to enhance hydrophilicity, leading to improved pharmacokinetic profiles and better PET image quality compared to analogues containing D-Phenylalanine.[1]

These c(RGDyK)-based tracers are typically multimers (e.g., dimers, tetramers) conjugated to a chelator (e.g., DOTA, NOTA) for radiolabeling with various PET isotopes such as Gallium-68 (^{68}Ga), Copper-64 (^{64}Cu), or Fluorine-18 (^{18}F).[1][3] The multimerization strategy significantly increases the binding avidity to integrin $\alpha\beta3$, resulting in higher tumor uptake and retention of the radiotracer.[1]

Target and Mechanism of Action:

The primary target of these radiolabeled cyclic RGD peptides is the integrin $\alpha\beta3$ receptor, which is overexpressed on activated endothelial cells of neovasculature and on some tumor cells.[2][4] The RGD sequence specifically binds to the extracellular domain of the integrin $\alpha\beta3$ receptor.[1][3] Following intravenous administration, the radiotracer circulates in the bloodstream and accumulates at sites of high integrin $\alpha\beta3$ expression, primarily in the tumor microenvironment. The emitted positrons from the radionuclide annihilate with electrons in the surrounding tissue, producing two 511 keV gamma photons that are detected by the PET scanner. This allows for the three-dimensional mapping of the radiotracer distribution, providing a quantitative measure of integrin $\alpha\beta3$ expression.

Signaling Pathway

Integrin $\alpha\beta3$ Signaling in Angiogenesis[Click to download full resolution via product page](#)Integrin $\alpha\beta3$ signaling cascade.

Quantitative Data Summary

The following tables summarize key quantitative data for various **Cyclo(D-Trp-Tyr)**-containing PET tracers from preclinical and clinical studies.

Table 1: In Vitro Binding Affinity (IC₅₀) of c(RGDyK)-based Tracers

Tracer	Cell Line	IC ₅₀ (nM)	Reference
[¹⁸ F]FB-E[c(RGDyK)] ₂ (¹⁸ F-FRGD2)	U87MG	82.7	[1]
[⁶⁸ Ga]Ga-NOTA-E[c(RGDyK)] ₂	U87MG	119.2	[1]
[¹⁸ F]FP-PEG ₃ -E[c(RGDyK)] ₂	U87MG	175.4	[1]
[⁶⁴ Cu]Cu-DOTA-E[c(RGDyK)] ₂	U87MG	Not specified	[1]
c(RGDyK)-Cy5.5	Immobilized αvβ3	58.1	[5]
c(RGDyK)	Immobilized αvβ3	37.5	[5]

Table 2: In Vivo Tumor Uptake of c(RGDyK)-based Tracers in Animal Models

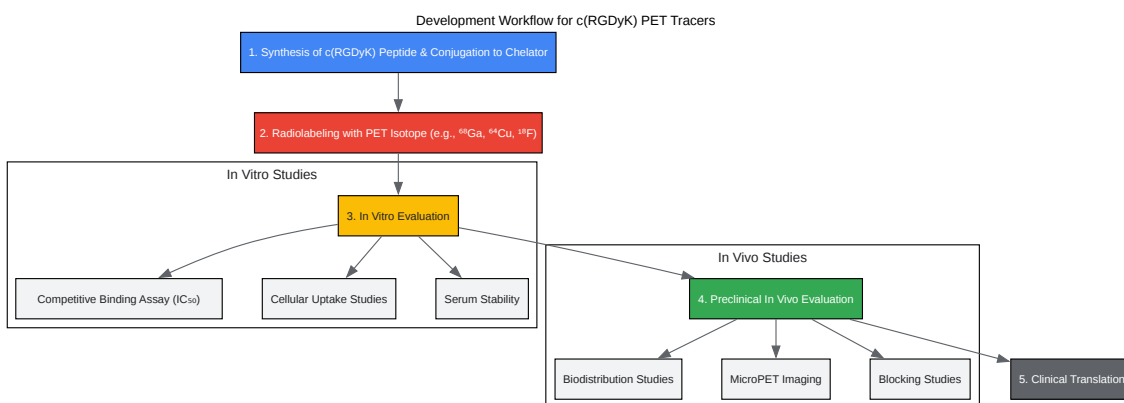
Tracer	Animal Model	Tumor Uptake (%ID/g at 60 min p.i.)	Reference
[⁶⁴ Cu]Cu-DOTA-E[c(RGDyK)] ₂	MDA-MB-435 Xenografts	~3-4	[1]
[¹⁸ F]FB-E[c(RGDyK)] ₂ (¹⁸ F-FRGD2)	U87MG Xenografts	Higher than monomeric tracer	[2]
[⁶⁸ Ga]Ga-NODAGA-E[c(RGDyK)] ₂	U87MG & H727 Xenografts	Not specified	[1]

Table 3: Clinical PET Imaging Data with RGD-based Tracers

Tracer	Cancer Type	Mean SUV	Tumor/Background Ratio	Reference
[¹⁸ F]FPPRGD2	Breast Cancer	5.6 ± 2.8	Not specified	[4]
[¹⁸ F]Alfatide II	Brain Metastases	1.8 ± 1.1	18.9 ± 14.1	[4]
[¹⁸ F]Galacto-RGD	Various Cancers	1.4 - 40	Not specified	[4]

Experimental Protocols

1. General Workflow for Development of c(RGDyK)-based PET Tracers



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General workflow for tracer development.

2. Protocol for Radiolabeling of c(RGDyK)-DOTA with Gallium-68

- Materials:
 - c(RGDyK)-DOTA conjugate
 - ⁶⁸Ge/⁶⁸Ga generator
 - 0.05 M HCl for generator elution

- Sodium acetate buffer (pH 4.5)
- Sterile water for injection
- C18 Sep-Pak cartridge
- Ethanol
- 0.9% Saline solution
- Heating block or water bath
- Radio-HPLC system for quality control
- Procedure:
 - Elute the $^{68}\text{Ge}/^{68}\text{Ga}$ generator with 0.05 M HCl to obtain $^{68}\text{GaCl}_3$.
 - Add the $^{68}\text{GaCl}_3$ eluate to a reaction vial containing the c(RGDyK)-DOTA conjugate (typically 10-20 μg) dissolved in sodium acetate buffer.
 - Adjust the pH of the reaction mixture to 4.0-4.5.
 - Heat the reaction vial at 95°C for 10 minutes.
 - Allow the vial to cool to room temperature.
 - Purify the reaction mixture using a C18 Sep-Pak cartridge pre-conditioned with ethanol and water.
 - Load the reaction mixture onto the cartridge.
 - Wash the cartridge with sterile water to remove unreacted ^{68}Ga .
 - Elute the final product, $[^{68}\text{Ga}]\text{Ga-DOTA-c(RGDyK)}$, from the cartridge with a small volume of ethanol.
 - Dilute the ethanolic solution with sterile saline for injection.

- Perform quality control using radio-HPLC to determine radiochemical purity.

3. Protocol for In Vitro Competitive Binding Assay

- Materials:

- U87MG human glioblastoma cells (or other integrin $\alpha\beta$ 3-positive cell line)
- Cell culture medium (e.g., DMEM with 10% FBS)
- Binding buffer (e.g., Tris-HCl buffer containing $MgCl_2$, $MnCl_2$, $CaCl_2$, and 1% BSA)
- Radiolabeled tracer (e.g., ^{125}I -c(RGDyK) or the PET tracer being evaluated)
- Unlabeled c(RGDyK) peptide for competition
- 96-well plates
- Gamma counter or other appropriate radiation detector

- Procedure:

- Culture U87MG cells in 96-well plates until they reach confluence.
- Wash the cells with binding buffer.
- Prepare a series of dilutions of the unlabeled c(RGDyK) peptide.
- To each well, add a fixed concentration of the radiolabeled tracer and varying concentrations of the unlabeled competitor peptide.
- Incubate the plate at room temperature for a specified time (e.g., 1-2 hours).
- Wash the cells multiple times with cold binding buffer to remove unbound radioactivity.
- Lyse the cells and measure the radioactivity in each well using a gamma counter.
- Plot the percentage of bound radioactivity as a function of the logarithm of the competitor concentration.

- Calculate the IC_{50} value, which is the concentration of the unlabeled peptide that inhibits 50% of the specific binding of the radiolabeled tracer.

4. Protocol for In Vivo Biodistribution Studies in Tumor-Bearing Mice

- Materials:

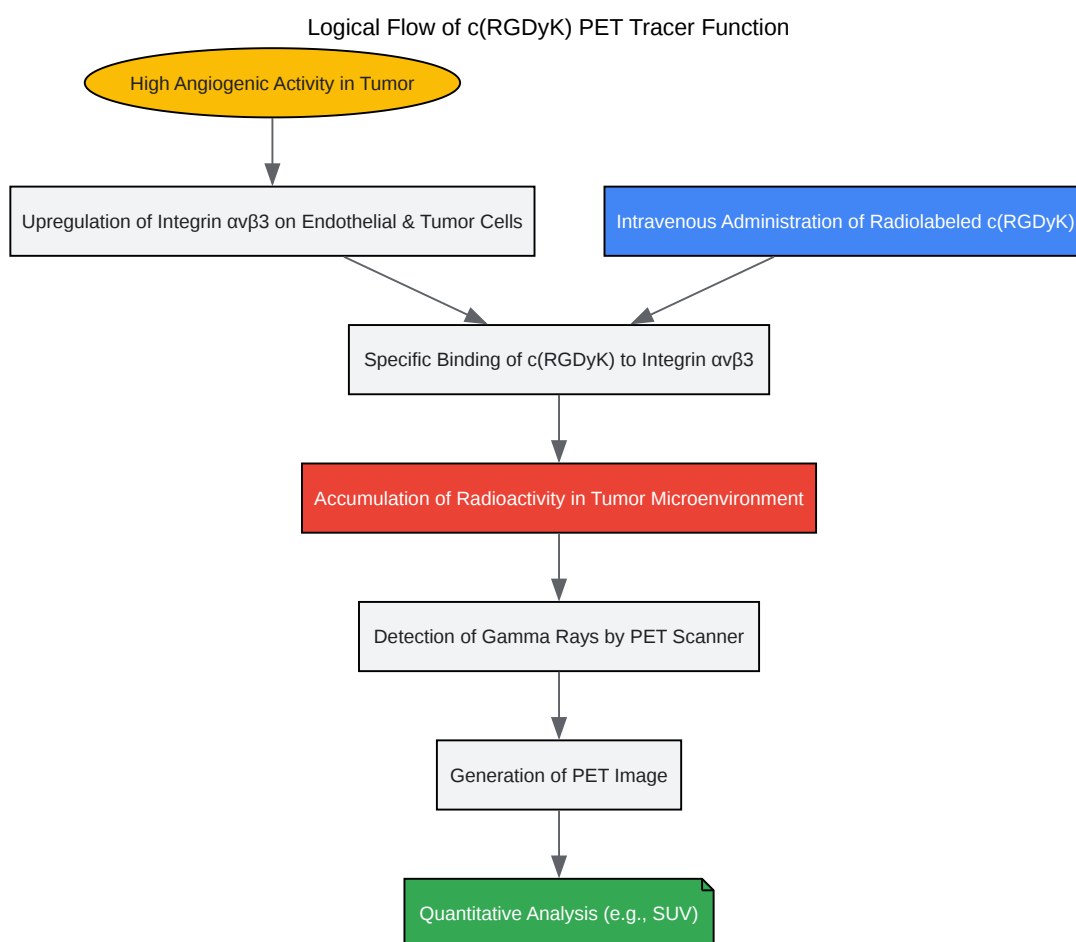
- Tumor-bearing mice (e.g., nude mice with U87MG xenografts)
- Radiolabeled c(RGDyK) tracer
- Sterile saline for injection
- Anesthesia (e.g., isoflurane)
- Gamma counter
- Precision balance

- Procedure:

- Anesthetize the tumor-bearing mice.
- Inject a known amount of the radiolabeled tracer (typically 1-2 MBq) into each mouse via the tail vein.
- At predetermined time points post-injection (e.g., 30, 60, 120 minutes), euthanize a cohort of mice.
- Dissect major organs and tissues (e.g., tumor, blood, heart, lungs, liver, spleen, kidneys, muscle, bone).
- Weigh each tissue sample.
- Measure the radioactivity in each tissue sample and in an aliquot of the injected dose using a gamma counter.

- Calculate the tracer uptake in each tissue as the percentage of the injected dose per gram of tissue (%ID/g).
- For blocking studies, a separate group of mice is co-injected with an excess of unlabeled c(RGDyK) to demonstrate the specificity of tracer uptake.

Logical Relationship of Tracer Function



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Logical flow of tracer function.

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